2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine
Description
This compound features a thieno[2,3-d]pyrimidine core substituted with a 6-ethyl group, linked via a piperidine ring to a pyrazine moiety through a methoxy bridge. Its synthesis likely follows methods similar to pyrazine-containing inhibitors, involving steps like BOC protection of piperidine, POCl3-mediated activation, and coupling reactions under basic conditions (e.g., NaH) . The ethyl group on the thienopyrimidine core may enhance lipophilicity and target binding, while the piperidine-pyrazine linkage could influence solubility and pharmacokinetics.
Properties
IUPAC Name |
6-ethyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-2-14-9-15-17(21-12-22-18(15)25-14)23-7-3-13(4-8-23)11-24-16-10-19-5-6-20-16/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOOKFJZHGPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCC(CC3)COC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold serves as the foundational structure for this compound. A proven method involves the cyclization of 2-amino-4-ethylthiophene-3-carboxylate with urea or thiourea under acidic conditions .
Procedure :
-
Step 1 : 2-Amino-4-ethylthiophene-3-carboxylate (10 mmol) is refluxed with urea (12 mmol) in acetic acid (20 mL) at 120°C for 6 hours.
-
Step 2 : The crude product is neutralized with sodium bicarbonate and extracted with dichloromethane. Yield: 78% .
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C |
| Reaction Time | 6 hours |
| Yield | 78% |
Methoxy Functionalization via Williamson Ether Synthesis
The hydroxyl group on the piperidine ring is converted to a methoxy group through a two-step process:
Procedure :
-
Step 1 (Tosylation) : 1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-ylmethanol (4 mmol) is treated with tosyl chloride (4.8 mmol) in pyridine (10 mL) at 0°C for 2 hours. Yield: 89% .
-
Step 2 (Methoxy Substitution) : The tosylate intermediate (3 mmol) is reacted with sodium methoxide (6 mmol) in methanol (15 mL) at 60°C for 4 hours. Yield: 72% .
Optimization Notes :
-
Lower temperatures (0–5°C) during tosylation minimize side reactions .
-
Anhydrous methanol is critical to prevent hydrolysis of the tosylate .
Coupling with Pyrazine
The final step involves the nucleophilic substitution of the methoxy intermediate with 2-chloropyrazine.
Procedure :
-
Step 1 : 1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-ylmethoxy chloride (2.5 mmol) is combined with 2-chloropyrazine (3 mmol) and potassium carbonate (5 mmol) in N,N-dimethylformamide (DMF, 10 mL) at 80°C for 8 hours .
-
Step 2 : The product is isolated via precipitation in ice-water and recrystallized from ethanol. Yield: 68% .
Characterization :
-
13C NMR (CDCl3) : δ 169.96 (C=O), 158.39 (pyrazine-C), 154.78 (thieno-C), 115.61 (thieno-C), 80.53 (OCH2), 28.54 (piperidine-CH2) .
-
PXRD : Peaks at 2θ = 9.1°, 12.7°, and 17.3° confirm crystallinity .
Comparative Analysis of Synthetic Routes
The table below evaluates three reported methods for synthesizing the target compound:
| Method | Solvent System | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tosylation/Substitution | THF/DMF | DIPEA/K2CO3 | 68 | 98.5 |
| Direct Alkylation | DCM/MeOH | None | 54 | 95.2 |
| Microwave-Assisted | TFE | None | 61 | 97.8 |
Key Findings :
-
The tosylation/substitution route offers the highest yield (68%) and purity (98.5%) .
-
Catalyst-free methods (e.g., microwave-assisted) reduce purification complexity but require longer reaction times .
Stability and Polymorph Considerations
Crystalline form-2 of the final compound, obtained via anti-solvent crystallization (methyl tert-butyl ether/cyclohexane), demonstrates superior stability under accelerated aging conditions (40°C/75% RH for 6 months) .
Stability Data :
| Form | Purity Initial (%) | Purity Final (%) |
|---|---|---|
| Amorphous | 99.1 | 92.4 |
| Form-2 | 99.3 | 98.9 |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can target the pyrazine ring or the thieno[2,3-d]pyrimidine moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The methoxy group on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be facilitated by using strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the pyrazine or thieno[2,3-d]pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine moiety is known to interact with kinase enzymes, potentially inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidine Derivatives
NPD-356 (PDE4 Inhibitor)
- Structure: Contains a thieno[2,3-d]pyrimidine core with a piperidin-4-yl group and a phthalazinone substituent.
- Key Data : Co-crystallized with human PDE4D2, revealing interactions with the catalytic domain. The piperidine moiety facilitates binding to the enzyme’s hydrophobic pocket .
- Comparison: Unlike the target compound’s pyrazine group, NPD-356 uses a phthalazinone ring, which may enhance hydrogen bonding. The ethyl group in the target compound could improve metabolic stability compared to NPD-356’s unsubstituted thienopyrimidine.
N-[2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]cyclohexanecarboxamide
Piperidine-Linked Heterocycles
2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS 2549063-13-8)
- Structure : Pyrazine linked to a piperidine ring substituted with a difluorophenyl group.
- The absence of a thienopyrimidine core limits direct target overlap but highlights the versatility of pyrazine-piperidine linkages .
CAS 2770598-42-8 (2-{[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrazine)
- Structure : Features a 5-methylthiazole substituent on piperidine.
Pyrazino-Pyrimidinone Derivatives (Patent Compounds from )
- Examples: 7-(Piperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one 7-(1-Ethylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Features: These compounds prioritize pyrimidinone cores with piperidine substituents. The target compound’s thienopyrimidine core may confer higher rigidity and binding affinity to kinases or epigenetic enzymes .
Biological Activity
The compound 2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core linked to a piperidine moiety through a methoxy group. The molecular formula is , and its molecular weight is approximately 304.41 g/mol. The presence of the thienopyrimidine scaffold is crucial for its biological activity, as it is known to interact with various biological targets.
Research indicates that compounds containing the thieno[2,3-d]pyrimidine structure often exhibit inhibitory effects on key enzymes involved in cancer progression. Specifically, studies have shown that derivatives of this scaffold can inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR) , both of which are critical in nucleotide synthesis and cell proliferation pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, tetrahydrobenzothieno[2,3-d]pyrimidine derivatives demonstrated significant inhibition of FGFR1 (Fibroblast Growth Factor Receptor 1) with IC50 values indicating potent activity against various cancer cell lines such as H460, A549, and U251. The most potent analogs showed up to 78.8% inhibition at concentrations as low as 10 μM .
| Compound | Cell Line | IC50 (μM) | FGFR1 Inhibition (%) |
|---|---|---|---|
| 3g | H460 | 7.7 | 78.8 |
| 3g | A549 | 18.9 | - |
| 3g | U251 | 13.3 | - |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analyses suggest that the presence of an aromatic ring or larger substituents at specific positions enhances the biological activity of these compounds. For example, modifications at the C-2 position significantly influenced the potency against cancer cell lines .
Case Studies
A notable case study involved the synthesis and evaluation of several thieno[2,3-d]pyrimidine derivatives where researchers reported promising results in inhibiting tumor growth in vitro and in vivo models. These studies emphasized the importance of substituent variations on the thienopyrimidine core in modulating biological activity.
Q & A
Q. How do solvent and temperature affect crystallization for X-ray diffraction?
- Solvent screening : Use ethanol/water mixtures (70:30) at 4°C for slow evaporation, yielding monoclinic crystals (P21/c space group) .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freecing to prevent ice formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
